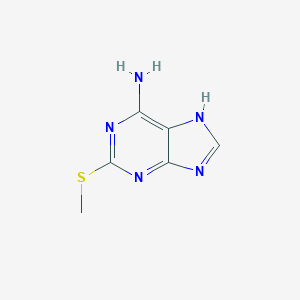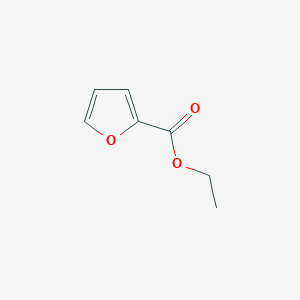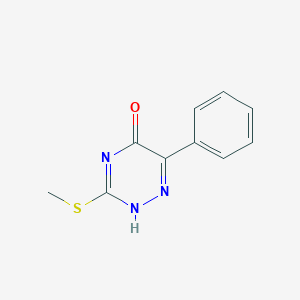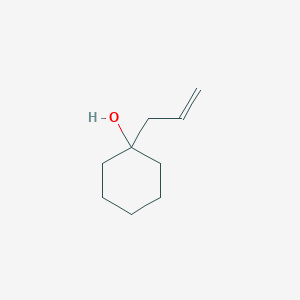
2-Methylthioadenin
Übersicht
Beschreibung
2-Methylthioadenine is a useful research compound. Its molecular formula is C6H7N5S and its molecular weight is 181.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylthioadenine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7235. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylthioadenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthioadenine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bewertung des Risikos für Typ-2-Diabetes
2-Methylthioadenin wurde im Bereich der klinischen Chemie zur Beurteilung des Risikos für Typ-2-Diabetes eingesetzt . Eine im Oxford Academic Journal veröffentlichte Studie verwendete eine quantitative PCR-Messung der tRNA-2-Methylthio-Modifikation, um dieses Risiko zu bewerten . Die Studie ergab, dass der 2-Methylthio-Modifikationsgrad in tRNA Lys (UUU) bei Personen mit dem CDKAL1-Genotyp, der mit Typ-2-Diabetes assoziiert ist, verringert war . Dies deutet darauf hin, dass this compound als Biomarker zur Bewertung des Risikos für Typ-2-Diabetes eingesetzt werden könnte.
Verständnis der Insulinsekretion
Dieselbe Studie ergab auch einen Zusammenhang zwischen dem 2-Methylthio-Modifikationsgrad und der Insulinsekretion . Dies deutet darauf hin, dass this compound verwendet werden könnte, um die Mechanismen der Insulinsekretion zu verstehen und möglicherweise neue Behandlungen für Diabetes zu entwickeln.
Untersuchung von tRNA-Modifikationen
This compound ist an der Modifikation von tRNA beteiligt, einem Prozess, der für die strukturelle Integrität und die Decodierungsaktivität von tRNA entscheidend ist . Die Untersuchung dieser Modifikationen kann zu einem besseren Verständnis verschiedener Pathologien führen, darunter Typ-2-Diabetes und mitochondriale Erkrankungen .
Enzymaktivitätsmessung
Rekombinante humane Methylthioadenosin-Phosphorylase (MTAP) verwendet this compound, um Adenin durch die Umwandlung von 5'-Methylthioadenin zu 5'-Methylthioribose-1-phosphat zu produzieren . Dieser Prozess kann gemessen werden, um die Aktivität des Enzyms zu bestimmen, was in verschiedenen biochemischen Forschungsanwendungen nützlich sein kann .
Biomedizinische Anwendungen methioninebasierter Systeme
Methionin, eine essentielle Aminosäure im menschlichen Körper, weist vielseitige Eigenschaften aufgrund seiner chemischen Modifikation, seines Zellstoffwechsels und seiner Stoffwechselprodukte auf . Da this compound ein Derivat von Methionin ist, besitzt es ein enormes Potenzial für biomedizinische Anwendungen<a aria-label="3: Methionin, eine essentielle Aminosäure im menschlichen Körper, weist vielseitige Eigenschaften aufgrund seiner chemischen Modifikation, seines Zellstoffwechsels und seiner Stoffwechselprodukte3 auf" data-citationid="46a45a98-8b3e-1564-e767-93a0b3729f54-30" h="ID=SERP,5015.1" href="https://pubs.rsc
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Methylthioadenine, also known as 2-(Methylthio)-9H-purin-6-amine, is a compound that has been found to interact with several targets in biological systems. It has been reported to antagonize the activity of the plant hormone cytokinin at the receptor level . In addition, it has been found to promote remyelination by inducing oligodendrocyte differentiation , and to reprogram macrophage activation through adenosine receptor stimulation .
Mode of Action
The compound’s interaction with its targets leads to various changes in cellular processes. For instance, it competitively inhibits the binding of the natural ligand trans-zeatin to the Arabidopsis cytokinin receptors . In the context of remyelination, it increases the number of mature myelinating oligodendrocytes . When interacting with macrophages, it blocks TNFα production .
Biochemical Pathways
2-Methylthioadenine affects several biochemical pathways. It is involved in the polyamine pathway that modulates methyltransferase activity, influencing DNA and protein methylation . It is also involved in the biosynthesis of unbound 2-methylthioadenine across diverse kingdoms of life .
Pharmacokinetics
It is known that the compound can be administered subcutaneously
Result of Action
The action of 2-Methylthioadenine leads to various molecular and cellular effects. It has been shown to prevent the loss of myelin and promote remyelination in vitro . It also represses the induction of the cytokinin response gene ARR5:GUS . Furthermore, it has been found to enhance myelin production in the cuprizone model, in conjunction with a clinical improvement .
Action Environment
The action, efficacy, and stability of 2-Methylthioadenine can be influenced by various environmental factors. It is known that the compound is involved in the regulation of tRNA modification or translation , which suggests that its action could be influenced by the cellular environment and the presence of other molecules involved in these processes.
Biochemische Analyse
Biochemical Properties
2-Methylthioadenine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a homolog of 2-methylthioadenine synthase . This enzyme is involved in the formation of 2-methylthioadenine, indicating a potential role in the synthesis of this compound .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Methylthioadenine involves its interactions at the molecular level. It is suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and undergoes degradation over time .
Dosage Effects in Animal Models
The effects of 2-Methylthioadenine can vary with different dosages in animal models
Metabolic Pathways
2-Methylthioadenine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Methylthioadenine within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXEFXCWDTSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152596 | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-83-0 | |
| Record name | 2-(Methylthio)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine, 2-(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylthioadenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2-methylthioadenine?
A1: 2-Methylthioadenine is a modified adenine base found in tRNA, specifically at position 37 in the anticodon loop of tRNA recognizing codons starting with U. [, ] This modification is crucial for accurate protein synthesis by influencing codon-anticodon interactions during translation. [, ]
Q2: How does 2-methylthioadenine contribute to tRNA function?
A2: The presence of 2-methylthioadenine in tRNA enhances its binding affinity to ribosomes and stabilizes the codon-anticodon interaction. [, ] This increased stability and accuracy in translation are vital for proper cellular function.
Q3: Which enzymes are responsible for the biosynthesis of 2-methylthioadenine in tRNA?
A3: Enzymes from the MiaB family catalyze the formation of 2-methylthioadenine in tRNA. [] These enzymes use a mechanism similar to biotin and lipoate synthases, employing sulfur insertion for the modification. []
Q4: Does the TRAM domain play a role in the modification of adenine to 2-methylthioadenine?
A4: Yes, the TRAM (TRM2 and MiaB) domain, found in MiaB family enzymes, is believed to be crucial for this process. [] It's predicted to bind tRNA and guide the enzymatic domain to the target adenine for 2-methylthioadenine formation. []
Q5: Are there any structural insights available for 2-methylthioadenine and related compounds?
A5: Yes, crystallographic studies have provided insights into the three-dimensional structure of N6-(2-isopentenyl)-2-methylthioadenine, a related modified base found in tRNA. [, ] These studies highlight the structural features important for its biological activity, including potential interactions with other molecules.
Q6: Have any synthetic routes been developed for 2-methylthioadenine and its derivatives?
A6: Researchers have successfully synthesized various 2-methylthioadenine nucleosides, including 9-L-arabofuranosido-2-methylthioadenine, through different chemical pathways. [, ] Additionally, reactions involving condensation of N6-benzoyl-2-methylthioadenine with sugar moieties have been explored for nucleoside synthesis. []
Q7: What is the significance of the stereochemistry of 2-methylthioadenine nucleosides?
A7: The stereochemistry of the glycosidic bond in 2-methylthioadenine nucleosides is crucial for their biological activity. [] Researchers have successfully synthesized both α- and β-anomers of 9-triacetyl-D-ribopyranosido-2-methylthioadenine, highlighting the importance of stereochemical control in synthetic approaches. []
Q8: Are there alternative compounds or modifications that can functionally substitute for 2-methylthioadenine in tRNA?
A8: While the exact functional substitutes for 2-methylthioadenine are yet to be fully elucidated, research suggests that other tRNA modifications might compensate for its absence in specific contexts. [, ] Further research is needed to explore potential alternatives and understand the complex interplay between different tRNA modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)










